

A Technical Guide to the Biological Activity of Quinochalcone C-Glycosides

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Compound of Interest

Compound Name: *Anhydrosafflor yellow B*

Cat. No.: B2856533

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily isolated from the florets of Safflower (*Carthamus tinctorius* L.).^{[1][2][3]} These compounds, with Hydroxysafflor yellow A (HSYA) being a principal active component, have garnered significant attention for their diverse pharmacological effects.^{[4][5][6]} This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows.

Antioxidant Activity

Quinochalcone C-glycosides exhibit significant antioxidant properties, which are foundational to many of their other therapeutic effects.^{[4][7]} They act as potent free radical scavengers and can modulate oxidative stress in cellular systems.^{[1][8]} Studies have demonstrated that HSYA, in particular, shows strong antioxidant activity, comparable to that of gallic acid.^[1] This activity is crucial in protecting cells from oxidative damage induced by reactive oxygen species (ROS).^[4]

Data Presentation: Antioxidant Activity

The antioxidant capacity of various quinochalcone C-glycosides has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The half-

maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency.

Compound / Extract	Assay	IC50 Value	Reference
Hydroxysafflor yellow A (HSYA)	DPPH	12.3 ± 0.9 µg/mL	[1]
Safflor yellow A (SYA)	DPPH	20.3 ± 1.5 µg/mL	[1]
Carthamus Tinctorius Extract	DPPH	13.4 ± 1.0 µg GAE/mL	[1]
Safflower Leaf Methanolic Extract	DPPH	9.65 µg/mL	[9]

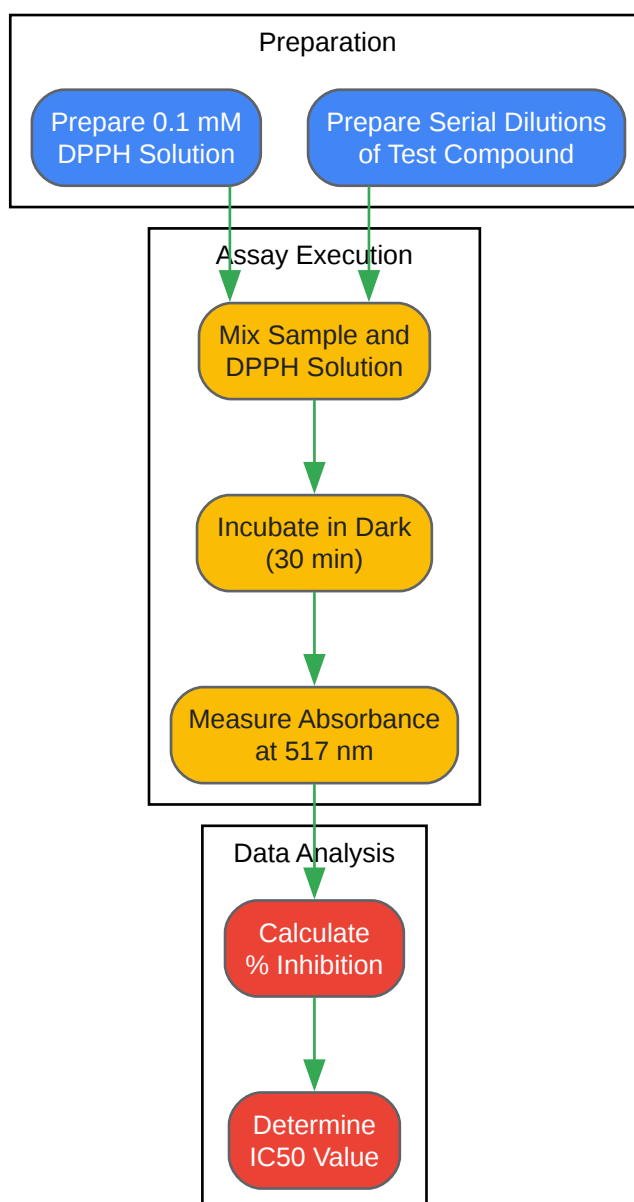
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of quinochalcone C-glycosides.

- Reagent Preparation:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light due to its sensitivity.
 - Dissolve the test compounds (e.g., HSYA) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.
- Reaction Setup:
 - In a 96-well microplate or individual test tubes, add a defined volume of each sample dilution.
 - Add an equal volume of the DPPH working solution to all wells/tubes.
 - Prepare a blank control containing only the solvent and the DPPH solution.

- Incubation:
 - Thoroughly mix the contents of the wells/tubes.
 - Incubate the plate/tubes in the dark at room temperature for a set period, typically 30 minutes.
- Absorbance Measurement:
 - Measure the absorbance of each reaction at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer or microplate reader.
- Calculation:
 - Calculate the percentage of radical scavenging activity using the formula:
 - $\% \text{ Scavenging} = [(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
 - Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Visualization: DPPH Assay Workflow



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DPPH radical scavenging assay workflow.

Anti-inflammatory Activity

Quinochalcone C-glycosides demonstrate potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.^{[10][11][12]} HSYA has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.^{[4][10][13]} This action reduces the expression of

inflammatory cytokines like TNF- α and interleukins, and enzymes such as nitric oxide synthase (NOS).^[10]

Data Presentation: Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects are often expressed as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound / Extract	Assay	Effect	Concentration	Reference
Carthamin yellow (CY)	CCK-8	No cytotoxicity on Nucleus Pulposus (NP) cells	up to 200 μ M	^[13]
HSYA & AHSYB	In vitro	Inhibition of asthma-related inflammatory responses	Not specified	^[11]
HSYA	In vivo	Neuroprotection via nitric oxide pathway modulation	Not specified	^[2]

Note: Specific IC₅₀ values for NO inhibition by pure quinochalcone C-glycosides are not readily available in the reviewed literature, highlighting an area for future research.

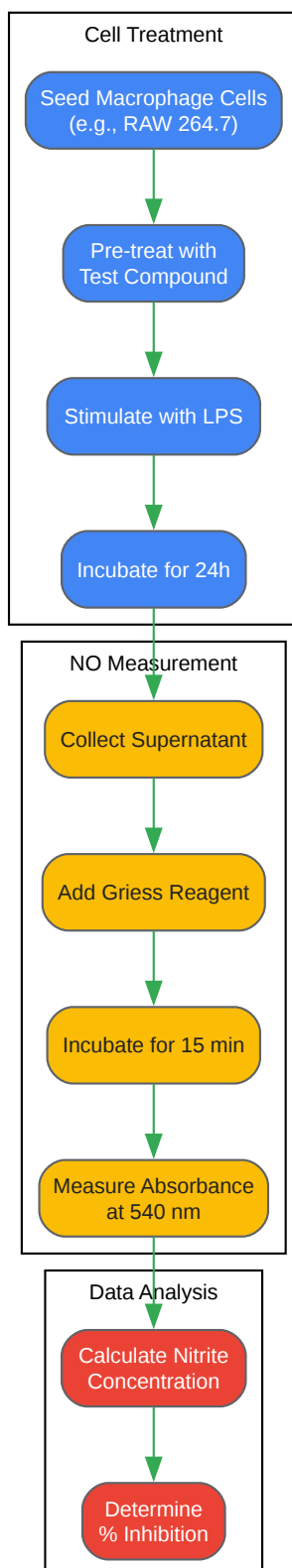
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol details a common method for screening inhibitors of NOS activity by measuring nitric oxide production via the Griess method.

- Cell Culture and Stimulation:

- Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach appropriate confluency.
- Pre-treat the cells with various concentrations of the test compound (e.g., HSYA) for a specified time (e.g., 1 hour).
- Induce inflammation and NO production by adding an inflammatory agent like LPS (lipopolysaccharide). Include a negative control (no LPS) and a positive control (LPS without inhibitor).
- Sample Collection:
 - After an incubation period (e.g., 24 hours), collect the cell culture supernatant for analysis.
- Griess Reaction:
 - The assay involves two steps: the reduction of any nitrate to nitrite, followed by the colorimetric measurement of total nitrite.
 - Mix the collected supernatant with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a purple azo dye.
- Absorbance Measurement:
 - Incubate the mixture at room temperature for 10-15 minutes.
 - Measure the absorbance at approximately 540 nm using a microplate reader.
- Calculation:
 - Create a standard curve using known concentrations of sodium nitrite.
 - Determine the nitrite concentration in the samples from the standard curve.
 - Calculate the percentage inhibition of NO production relative to the LPS-treated control.

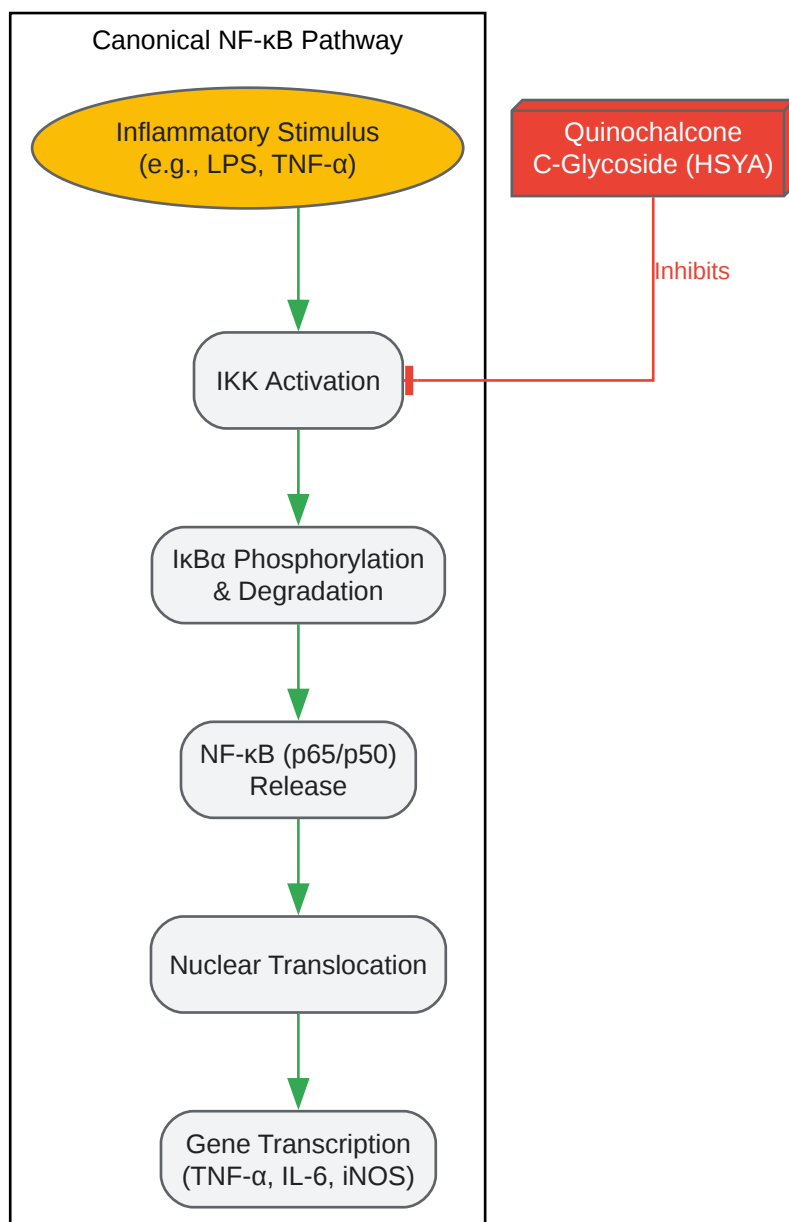
Visualization: NOS Inhibition Assay Workflow



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Workflow for Nitric Oxide (NO) inhibition assay.

Visualization: Simplified NF- κ B Inhibition Pathway



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Inhibition of the NF- κ B pathway by Quinochalcone C-Glycosides.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of quinochalcone C-glycosides and safflower extracts as anticancer agents.[4][14][15][16] Their activity is often attributed to the ability to

inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[\[15\]](#)[\[16\]](#)

Data Presentation: Cytotoxic Activity

The cytotoxic effects are quantified by determining the IC50 value, which represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound / Extract	Cell Line	Assay	IC50 Value	Reference
Safflower Aqueous Extract (Manjira var.)	MCF-7 (Breast Cancer)	MTT	34.17 µg/mL	[14]
Safflower Aqueous Extract (SSf-658 var.)	MCF-7 (Breast Cancer)	MTT	36.96 µg/mL	[14]
Safflower Methanol Extract (pbns-12 var.)	MCF-7 (Breast Cancer)	MTT	47.40 µg/mL	[14]
Safflower Ethanol Extract	T47D (Breast Cancer)	CCK-8	479 µg/mL	[15]

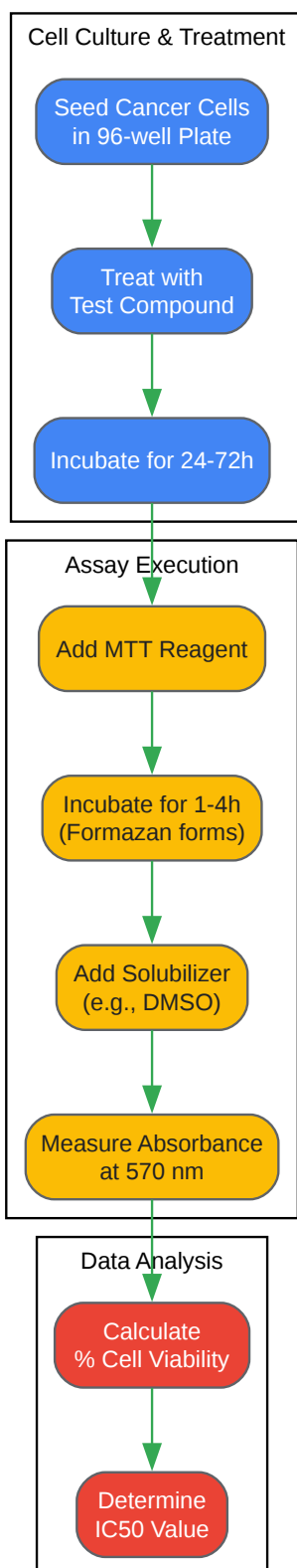
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:

- Treat the cells with various concentrations of the test compound. Include untreated cells as a control.
- Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition:
 - Add MTT reagent (typically 0.5 mg/mL) to each well.
 - Incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization:
 - Carefully remove the culture medium.
 - Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Gently shake the plate to ensure complete dissolution.
 - Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.
- Calculation:
 - Calculate cell viability as a percentage of the untreated control.
 - Plot cell viability against compound concentration to determine the IC₅₀ value.

Visualization: MTT Assay Workflow



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Workflow for the MTT cell viability and cytotoxicity assay.

Other Notable Biological Activities

Beyond the core activities detailed above, quinochalcone C-glycosides have been investigated for a range of other important pharmacological effects.

- **Neuroprotective Effects:** HSYA has been shown to protect neurons from oxidative stress and injury.[1][17] It can cross the blood-brain barrier, reduce infarct volume in models of ischemia, and modulate the nitric oxide pathway to confer neuroprotection.[2] Safflopentside B, a rearranged derivative, showed strong inhibitory activity against neuronal damage at a concentration of 10 μ M.[18]
- **Cardioprotective Effects:** These compounds are widely used in traditional medicine for treating cardiovascular and cerebrovascular diseases.[6][11][19] HSYA has been developed as an intravenous injection for this purpose.[6] The protective mechanisms are linked to their antioxidant, anti-inflammatory, and anticoagulant properties.[5]
- **Hepatoprotective Effects:** Studies indicate that HSYA can mitigate liver inflammation and oxidative stress, showing therapeutic potential in conditions like nonalcoholic fatty liver disease (NAFLD).[7]

In summary, quinochalcone C-glycosides represent a promising class of natural compounds with a broad spectrum of bioactivities. Their potent antioxidant and anti-inflammatory properties are central to their therapeutic potential in a variety of diseases, from cardiovascular disorders to cancer. Further research is warranted to isolate and quantify the activity of individual glycosides and fully elucidate their mechanisms of action for clinical application.

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